molecular formula C13H9FO B3158017 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 854778-58-8

4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B3158017
CAS RN: 854778-58-8
M. Wt: 200.21 g/mol
InChI Key: ISRIFMSPRCRFSX-UHFFFAOYSA-N
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Description

4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde, also known as 4-Fluorobiphenyl, is a fluorinated biphenyl compound . It has a molecular formula of C12H9F and a molecular weight of 172.1983 . It is known to undergo biochemical degradation in the presence of various mycorrhizal fungi .


Synthesis Analysis

The synthesis of 4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde involves biochemical degradation in the presence of various mycorrhizal fungi . The reaction progress is typically checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes biochemical degradation in the presence of various mycorrhizal fungi to afford 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .


Physical And Chemical Properties Analysis

4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde has a molecular weight of 172.1983 . It is soluble in methanol . The compound is a white to pink solid .

Scientific Research Applications

Chemical Properties

“2-fluoro-5-phenylbenzaldehyde” and “4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde” are organic compounds with a molecular weight of 214.24 and 172.1983 respectively . They are solid at room temperature and are typically stored at 2-8°C .

Synthesis

These compounds can be synthesized through various chemical reactions. For instance, “4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde” can be synthesized in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .

Antibacterial Applications

Some derivatives of these compounds have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds like 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol have shown comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

Antimicrobial Agents

These compounds can be used in the development of structurally innovative antimicrobial agents. The escalating prevalence of antibiotic-resistant bacteria has led to a serious global public health problem, and there is an urgent need for the development of structurally innovative antibacterial agents .

Bio-functional Hybrid Compounds

“4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde” can be used to create bio-functional hybrid compounds. These compounds can be fully characterized via 1H, 13C NMR, UV, and mass spectral data .

Chemical Utilization of Forestry Biomass

These compounds can be used in the chemical utilization of forestry biomass. This application can provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .

properties

IUPAC Name

2-fluoro-5-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRIFMSPRCRFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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